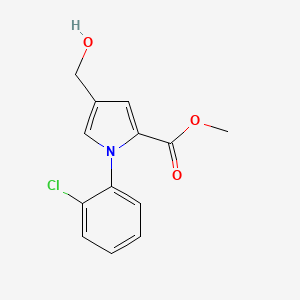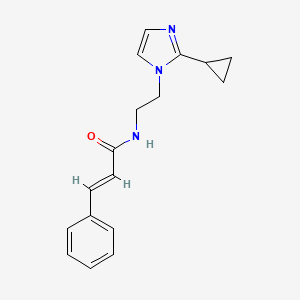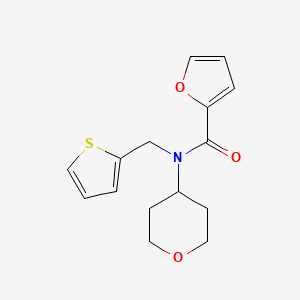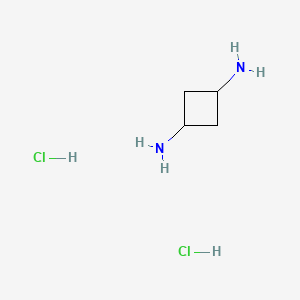
N1-(2-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It has a molecular formula of C24H24FN5OS and an average mass of 449.544 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3. It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds. Its ACD/LogP value is 4.46, and it has a polar surface area of 90 Å2 .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism : This compound has shown potential as a neurokinin-1 (NK1) receptor antagonist. One study described a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, which might be effective in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Potent and Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist : Structural modifications to morpholine acetal human neurokinin-1 receptor antagonists have led to the discovery of potent, long-acting compounds. These compounds are potentially beneficial for the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Role in Compulsive Food Consumption : Research involving orexin-1 receptor mechanisms highlighted a major role in binge eating, suggesting that selective antagonism at orexin-1 receptor could be a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Growth Hormone Secretagogue Metabolism : The metabolism of a growth hormone secretagogue, which showed rapid clearance in rats and dogs, was explored. This included the identification of unusual metabolites indicating complex biochemical interactions (Borel et al., 2011).
Synthesis and Biological Activity in Pyrimidine Derivatives : A study explored the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl, showing significant larvicidal activity against various larvae (Gorle et al., 2016).
Inhibition of Human Neutrophil Elastase : Analogs of the compound were synthesized and tested as inhibitors of human neutrophil elastase. This research provided insights into potential therapeutic applications for conditions involving neutrophil elastase (Burkhart et al., 1995).
Antimycobacterial Activity : A novel pyrrole derivative displayed high activity against Mycobacterium tuberculosis, offering potential in the treatment of tuberculosis and related diseases (Biava et al., 2010).
Orexin-1 Receptor Blockade : The blockade of orexin-1 receptors was found to attenuate orexin-2 receptor antagonism-induced sleep promotion in rats, indicating potential applications in sleep modulation (Dugovic et al., 2009).
Defluorination Studies of Oxazolidinones : The defluorination of an (aminofluorophenyl)oxazolidinone, such as linezolid, was explored, revealing complex photochemical reactions (Fasani et al., 2008).
Cancer Cell Line Inhibition : A study focused on the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed potent inhibitory activities against various cancer cell lines (Fang et al., 2016).
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-23-8-4-7-16(23)17(24-9-11-27-12-10-24)13-21-18(25)19(26)22-15-6-3-2-5-14(15)20/h2-8,17H,9-13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXGRZDDSXLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2778425.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2778427.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2778429.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2778431.png)
![N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778432.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2778433.png)
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2778435.png)



![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)